5-Methoxy-dl-tryptophan
CAS No.: 28052-84-8
Cat. No.: VC21541826
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28052-84-8 |
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Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) |
Standard InChI Key | KVNPSKDDJARYKK-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N |
Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N |
Chemical Properties and Structure
5-Methoxy-dl-tryptophan (CAS No. 28052-84-8) is a derivative of the essential amino acid tryptophan. It has a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . The compound features a methoxy group at the 5-position of the indole ring of tryptophan, which distinguishes it from standard tryptophan and contributes to its unique biological properties.
The physical and chemical properties of 5-Methoxy-dl-tryptophan are summarized in the following table:
Property | Value |
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Melting point | 258-261 °C (dec.)(lit.) |
Boiling point | 376.57°C (rough estimate) |
Density | 1.1923 (rough estimate) |
Refractive index | 1.6660 (estimate) |
Physical appearance | White to light yellow powder/crystalline solid |
Solubility | DMSO: 1 mg/ml; PBS (pH 7.2): 1 mg/ml; 1M HCl: 100 mg/mL (426.89 mM) |
Storage temperature | -20°C, protected from light |
The compound is commonly available as a racemic mixture, containing both D and L enantiomers, hence the designation "dl" in its name .
Synonyms and Nomenclature
5-Methoxy-dl-tryptophan is known by several alternative names in scientific literature and commercial catalogs:
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DL-5-Methoxytryptophan
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DL-5-MTP
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5-Methoxytryptophan
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H-5-MEO-DL-TRP-OH
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H-DL-Trp(5-OMe)-OH
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2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
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DL-2-Amino-3-(5-methoxyindolyl)propionic acid
According to ChEBI classification, 5-Methoxy-dl-tryptophan is categorized as a member of tryptamines and is functionally related to serotonin .
Biological Sources and Production
5-Methoxy-dl-tryptophan is an endogenous metabolite produced by various cell types in the human body. Research has identified three primary cellular sources:
Endothelial cells have been shown to produce and release 5-MTP via the vesicular secretory pathway, which accounts for the relatively high serum 5-MTP concentration found in healthy individuals . Under normal physiological conditions, 5-MTP is present in human blood at micromolar concentrations .
The biosynthetic pathway involves hydroxyindole O-methyltransferase (HIOMT), which has been identified as a key enzyme in the formation of 5-MTP . The restoration of HIOMT levels in human cancer cells has been associated with increased production of 5-MTP, suggesting a regulatory mechanism for its biosynthesis .
Biochemical and Physiological Functions
5-Methoxy-dl-tryptophan plays several important physiological roles, particularly in modulating inflammatory responses and maintaining cellular homeostasis.
Anti-inflammatory Activities
5-MTP has demonstrated significant anti-inflammatory properties through multiple mechanisms:
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It reduces the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in macrophages .
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At a concentration of 50 mM, 5-MTP significantly suppresses lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages .
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It protects against endotoxin-induced surge of circulating cytokines and chemokines and reduces tissue cytokine expression .
Protection Against Systemic Inflammation
Research has demonstrated that 5-MTP serves as a circulating anti-inflammatory molecule that blocks systemic inflammation. A study by Wang et al. showed that endothelium-derived 5-MTP acts as a protective molecule against endothelial barrier dysfunction and excessive systemic inflammatory responses .
In endotoxemia models, LPS suppresses 5-MTP levels in endothelial cell-conditioned medium and reduces serum 5-MTP concentration. Importantly, compared to healthy subjects, serum 5-MTP levels in septic patients were decreased by approximately 65%, indicating clinical relevance in human disease .
Mitochondrial Interactions and Metabolic Effects
One of the most fascinating aspects of 5-MTP's biological activity is its interaction with mitochondria, which has been extensively studied in recent years.
Effects on Mitochondrial Structure and Function
Research by den Brok et al. revealed that 5-MTP influences mitochondria in human peripheral blood monocyte-derived macrophages in several important ways:
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It promotes mitochondrial fusion, resulting in more branched mitochondrial networks .
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It makes mitochondrial membranes more rigid and protects them against oxidation .
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It alters macrophage metabolism by reducing mitochondrial import of acyl-carnitines (intermediates of fatty acid metabolism) and driving glucose import instead .
These changes in mitochondrial function appear to be central to 5-MTP's anti-inflammatory and anti-fibrotic effects.
Metabolic Reprogramming
5-MTP induces metabolic reprogramming in macrophages, characterized by:
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Reduced lipid accumulation and fatty acid uptake (approximately 2-fold reduction in uptake of fluorescent lipid analogues) .
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Increased glucose uptake, which drives enhanced collagen endocytosis by macrophages .
The shift from fatty acid metabolism to glucose metabolism appears to be a key mechanism through which 5-MTP mediates its anti-fibrotic effects.
Signaling Mechanisms
5-Methoxy-dl-tryptophan influences several signaling pathways that regulate inflammation and cellular responses.
p38 MAPK Inhibition
A key mechanism of 5-MTP's anti-inflammatory action is inhibition of p38 MAPK activation. Research has shown that 5-MTP disrupts the binding of activated p38 to peroxiredoxin-1, thereby destabilizing p38 MAPK activation . This inhibition of p38 MAPK signaling contributes to the suppression of pro-inflammatory gene expression.
TGF-β/SMAD3 and PI3K/AKT Signaling
5-MTP has been shown to inhibit pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathways . These pathways are central to fibrosis development in multiple organs, suggesting that 5-MTP may have broad anti-fibrotic applications.
Role in Disease States
The physiological and pathological roles of 5-MTP have been studied in several disease contexts, with particular emphasis on inflammatory and fibrotic conditions.
Sepsis and Endotoxemia
Multiple studies have demonstrated the protective role of 5-MTP in sepsis and endotoxemia:
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Administration of 5-MTP (23.4 mg/kg) increases survival in mouse models of LPS-induced endotoxemia and sepsis induced by cecal ligation and puncture .
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5-MTP prevents endotoxin-induced endothelial leakage and suppresses the expression of pro-inflammatory mediators in response to LPS or cecal ligation and puncture .
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5-MTP treatment rescues lungs from LPS-induced damage and prevents sepsis-related mortality .
The protective effect appears to be mediated through maintenance of endothelial barrier function and suppression of excessive inflammatory responses.
Fibrotic Kidney Disease
5-MTP has been associated with the progression of fibrotic kidney disease, although the exact mechanisms require further investigation . Some studies suggest that 5-MTP may protect against renal fibrosis by modulating metabolic and inflammatory pathways.
Cancer
Emerging evidence suggests that 5-MTP may have anticancer properties:
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5-MTP reduces tumor growth and the number of metastases in an A549 mouse xenograft model when administered at a dose of 100 mg/kg .
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Restoration of hydroxyindole O-methyltransferase levels in human cancer cells induces a tryptophan-metabolic switch and attenuates cancer progression, in part through increased production of 5-MTP .
Metabolism and Degradation
Under inflammatory conditions, 5-MTP metabolism is significantly altered. Research has shown that:
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LPS-activated macrophages degrade 5-MTP through indoleamine 2,3-dioxygenase 1 (IDO1)-mediated processes .
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This degradation can be blocked by the IDO inhibitor 1-methyl tryptophan (1-MT) .
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The degradation of 5-MTP by LPS-activated macrophages produces 5-methoxy kynurenine, which can be detected in cell culture supernatants .
This metabolic pathway may represent a feedback mechanism that regulates 5-MTP levels during inflammatory responses.
Research and Therapeutic Applications
The diverse biological activities of 5-Methoxy-dl-tryptophan make it a promising candidate for various research and therapeutic applications.
Current Research Applications
5-MTP is currently utilized in research focused on:
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Neuroscience Research: Studied for its potential effects on serotonin pathways, which may help in understanding mood disorders and developing new antidepressants .
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Biochemical Studies: Used in various biochemical assays to study protein interactions and metabolic pathways, providing insights into cellular functions .
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Anti-inflammatory Research: Employed as a tool to investigate novel anti-inflammatory mechanisms and pathways .
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